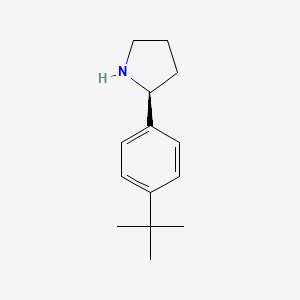
(S)-2-(4-Tert-butylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-(tert-butyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and 4-(tert-butyl)benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between (S)-pyrrolidine and 4-(tert-butyl)benzaldehyde to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the condensation and reduction steps, ensuring consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or phenyl derivatives.
Applications De Recherche Scientifique
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of (S)-2-(4-(tert-Butyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-Methylphenyl)pyrrolidine: Similar structure but with a methyl group instead of a tert-butyl group.
(S)-2-(4-Ethylphenyl)pyrrolidine: Similar structure but with an ethyl group instead of a tert-butyl group.
(S)-2-(4-Isopropylphenyl)pyrrolidine: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
(S)-2-(4-(tert-Butyl)phenyl)pyrrolidine is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and electronic effects play a crucial role .
Propriétés
Numéro CAS |
1228547-77-0 |
|---|---|
Formule moléculaire |
C14H21N |
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
(2S)-2-(4-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3/t13-/m0/s1 |
Clé InChI |
JFBLTILAHRPXNP-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCCN2 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



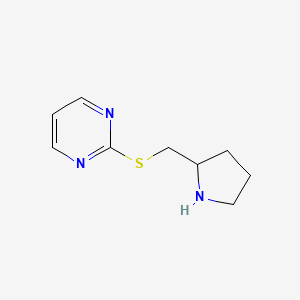
![Ethyl 1-(1-([1,1'-bi(cyclopropan)]-1-yl)piperidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B12943724.png)
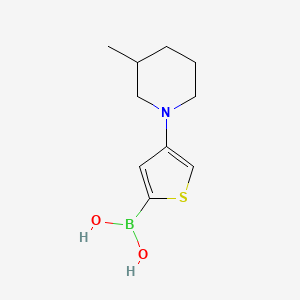
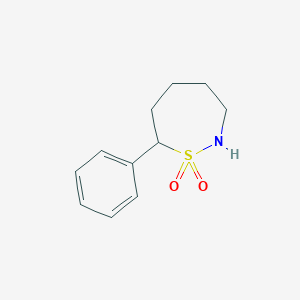
![5-Benzylidene-3-phenylimidazo[2,1-b]thiazol-6(5H)-one](/img/structure/B12943748.png)


![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)
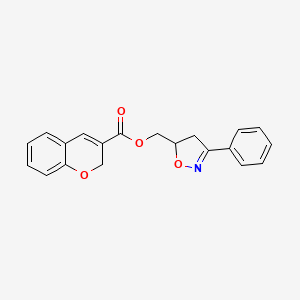

![tert-Butyl 2-(aminomethyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B12943787.png)
![Ethyl 2-chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12943800.png)
![N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]acetamide](/img/structure/B12943802.png)
